Comprehensive Technical Guide: CAS 120003-82-9 Deuterated Analog (CAS 1329797-04-7) as a Reference Standard in LC-MS/MS Bioanalysis
Comprehensive Technical Guide: CAS 120003-82-9 Deuterated Analog (CAS 1329797-04-7) as a Reference Standard in LC-MS/MS Bioanalysis
The Analytical Imperative
Omeprazole, a benchmark proton pump inhibitor (PPI), undergoes extensive hepatic metabolism and chemical degradation, yielding a highly complex profile of metabolites and impurities. Within this matrix, Omeprazole acid methyl ester sulfide (CAS 120003-82-9) emerges as a critical intermediate and degradation product that must be rigorously monitored during pharmaceutical impurity profiling and pharmacokinetic (PK) studies[1].
To achieve the highest degree of quantitative accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is an absolute necessity. The deuterated analog, Omeprazole Acid-d3 Methyl Ester Sulfide (CAS 1329797-04-7) , serves as the gold-standard reference for this purpose[2]. By acting as an isotopic twin, it normalizes extraction recoveries and compensates for matrix-induced ion suppression, ensuring that bioanalytical data meets stringent regulatory thresholds.
Chemical Profile & Structural Significance
The selection of a trideuterated (-d3) analog is a deliberate, causality-driven scientific choice. The physicochemical properties of both the target analyte and its deuterated standard are summarized below:
| Property | Target Analyte (Unlabeled) | Internal Standard (Deuterated) |
| Chemical Name | Omeprazole acid methyl ester sulfide | Omeprazole Acid-d3 Methyl Ester Sulfide |
| CAS Registry Number | 120003-82-9 | 1329797-04-7 |
| Molecular Formula | C₁₈H₁₉N₃O₄S | C₁₈H₁₆D₃N₃O₄S |
| Molecular Weight | 373.43 g/mol | 376.44 g/mol |
| Monoisotopic Mass[M+H]⁺ | m/z 374.1 | m/z 377.1 |
| Mass Shift (Δm) | N/A | +3.01 Da |
The Causality of the +3 Da Shift: The unlabeled analyte contains 18 carbon atoms and one sulfur atom. Due to the natural abundance of ¹³C (~1.1%) and ³⁴S (~4.2%), the unlabeled compound exhibits a significant M+1 and M+2 isotopic envelope. If a +1 or +2 Da labeled standard were used, the natural heavy isotopes of the target analyte would bleed into the internal standard's mass channel, causing quantitative cross-talk. A +3.01 Da shift completely isolates the internal standard from this natural isotopic envelope. Furthermore, because the deuterium atoms are strategically placed on a stable methyl group rather than a site of metabolic lability, the kinetic isotope effect (KIE) is minimized. This guarantees exact chromatographic co-elution.
Metabolic & Degradation Pathway Context
Omeprazole acid methyl ester sulfide is generated through the reduction of the omeprazole sulfoxide moiety to a sulfide, followed by esterification and biotransformation. Understanding this pathway is critical for designing the extraction protocol, as the sulfide derivatives are significantly more hydrophobic than the parent API.
Metabolic and degradation pathway linking Omeprazole to its target sulfide and d3-internal standard.
LC-MS/MS Bioanalytical Workflow & Methodology
To quantify CAS 120003-82-9 reliably at trace levels (pg/mL to ng/mL), the extraction and chromatographic protocols must be meticulously engineered.
Step-by-step LC-MS/MS bioanalytical workflow utilizing the d3-internal standard for quantification.
Step-by-Step Methodology
1. Sample Preparation (Solid Phase Extraction - SPE)
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Protocol: Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 1 mL Methanol followed by 1 mL MS-grade Water. Load 50 µL of plasma spiked with 10 µL of 100 ng/mL CAS 1329797-04-7 (IS). Wash with 1 mL of 5% Methanol in water. Elute with 1 mL of Acetonitrile. Evaporate the eluate under a gentle nitrogen stream and reconstitute in 100 µL of mobile phase.
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Causality: HLB chemistry is chosen over simple protein precipitation because it effectively captures the hydrophobic sulfide moiety while the 5% methanol wash aggressively removes endogenous phospholipids. Phospholipids are the primary culprits behind ESI ion suppression.
2. UHPLC Separation
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Protocol: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Apply a rapid gradient from 10% B to 90% B over 3 minutes.
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Causality: The acidic modifier (formic acid) ensures complete protonation of the benzimidazole nitrogen, maximizing the [M+H]⁺ yield for positive ion mode detection. The rapid organic gradient forces the hydrophobic sulfide to elute in a sharp, concentrated band, optimizing the signal-to-noise ratio.
3. Mass Spectrometry (ESI-MS/MS)
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Protocol: Operate in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).
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Target Analyte (CAS 120003-82-9):m/z 374.1 →[Fragment]
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Internal Standard (CAS 1329797-04-7):m/z 377.1 → [Fragment]
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Causality: MRM filters out matrix noise by requiring two stages of mass selection. Because the IS co-elutes with the target, any matrix components entering the source at that exact retention time will suppress the ionization of both molecules equally. The ratio of their MS responses remains constant, ensuring absolute quantitative accuracy.
Self-Validating Protocol: Ensuring Standard Integrity
According to the FDA M10 Bioanalytical Method Validation Guidance[3], an assay must prove its own reliability through built-in, self-validating quality controls. When utilizing CAS 1329797-04-7, the following system-suitability checks must be integrated:
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Isotopic Purity & Cross-Talk Evaluation: Before running study samples, inject a "Zero Sample" (blank matrix spiked only with the d3-IS at the working concentration). Monitor the MRM transition for the unlabeled analyte (m/z 374.1). Validation Metric: The peak area in the unlabeled channel must be ≤ 5% of the Lower Limit of Quantification (LLOQ) area. This proves the IS is isotopically pure and does not contribute false-positive signals to the target analyte.
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Matrix Factor (MF) Calculation: Extract blank plasma from 6 different lots. Post-extraction, spike these blanks with the analyte and the d3-IS. Compare their peak areas to neat solvent spiked at the same concentration. Validation Metric: The IS-normalized Matrix Factor (MF = MF_analyte / MF_IS) must be close to 1.0, with a Coefficient of Variation (CV) of ≤ 15% . This mathematically proves that the d3-IS is perfectly compensating for any residual matrix effects.
Conclusion
The deployment of Omeprazole Acid-d3 Methyl Ester Sulfide (CAS 1329797-04-7) is not merely a procedural formality; it is the mechanistic foundation of reliable bioanalysis for CAS 120003-82-9. By leveraging the +3 Da mass shift and identical chromatographic behavior, researchers can construct a self-validating LC-MS/MS system that neutralizes matrix effects, satisfies stringent FDA M10 regulatory requirements, and ensures the highest degree of scientific trustworthiness in drug development and impurity profiling.
References
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Omeprazole acid methyl ester sulfide (CAS 120003-82-9) Source: Pharmaffiliates URL:[Link]
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Omeprazole Acid-d3 Methyl Ester Sulfide (CAS 1329797-04-7) Source: Pharmaffiliates URL:[Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis; Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / Federal Register URL:[Link]
